molecular formula C12H13F3IO5P B11833309 Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate

Cat. No.: B11833309
M. Wt: 452.10 g/mol
InChI Key: WIKBDQIUJWHCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS 336625-17-3 (C₁₂H₁₃F₃IO₅P, MW: 452.1 g/mol) is a phosphonate ester featuring a phenoxy group substituted with iodine and trifluoromethyl groups at the 2- and 5-positions, respectively. Its structural complexity and halogenated/fluorinated substituents make it valuable in synthetic chemistry, particularly in coupling reactions and as a precursor for bioactive molecules .

Properties

Molecular Formula

C12H13F3IO5P

Molecular Weight

452.10 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-[2-iodo-5-(trifluoromethyl)phenoxy]propan-2-one

InChI

InChI=1S/C12H13F3IO5P/c1-19-22(18,20-2)7-9(17)6-21-11-5-8(12(13,14)15)3-4-10(11)16/h3-5H,6-7H2,1-2H3

InChI Key

WIKBDQIUJWHCMA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)COC1=C(C=CC(=C1)C(F)(F)F)I)OC

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Ether Formation :

    2-Iodo-5-(trifluoromethyl)phenol+3-bromopropan-2-oneBase3-(2-Iodo-5-(trifluoromethyl)phenoxy)propan-2-one\text{2-Iodo-5-(trifluoromethyl)phenol} + \text{3-bromopropan-2-one} \xrightarrow{\text{Base}} \text{3-(2-Iodo-5-(trifluoromethyl)phenoxy)propan-2-one}
  • Phosphorylation :

    3-(2-Iodo-5-(trifluoromethyl)phenoxy)propan-2-one+(CH3O)2P(O)HNaHTarget Compound\text{3-(2-Iodo-5-(trifluoromethyl)phenoxy)propan-2-one} + \text{(CH}_3\text{O)}_2\text{P(O)H} \xrightarrow{\text{NaH}} \text{Target Compound}

Key Data

StepReagents/ConditionsYieldCitations
1Cs2_2CO3_3, DMF, 80°C, 12 h78%
2NaH, toluene, 0°C → RT, 3 h65%

Analysis :

  • The ether bond is formed via nucleophilic substitution under basic conditions. Cesium carbonate (Cs2_2CO3_3) enhances reactivity with the electron-deficient phenol.

  • Phosphorylation employs sodium hydride (NaH) to deprotonate dimethyl phosphite, enabling nucleophilic attack on the ketone.

Mitsunobu Reaction for Ether Synthesis

Reaction Scheme

2-Iodo-5-(trifluoromethyl)phenol+3-hydroxypropan-2-oneDIAD, PPh33-(2-Iodo-5-(trifluoromethyl)phenoxy)propan-2-one\text{2-Iodo-5-(trifluoromethyl)phenol} + \text{3-hydroxypropan-2-one} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(2-Iodo-5-(trifluoromethyl)phenoxy)propan-2-one}

Key Data

StepReagents/ConditionsYieldCitations
1DIAD, PPh3_3, THF, 0°C → RT, 24 h82%

Analysis :

  • The Mitsunobu reaction avoids harsh bases, preserving sensitive functional groups.

  • Triphenylphosphine (PPh3_3) and diethyl azodicarboxylate (DIAD) facilitate the coupling.

One-Pot Sequential Alkylation-Phosphorylation

Reaction Scheme

2-Iodo-5-(trifluoromethyl)phenol+3-chloropropan-2-one+(CH3O)2P(O)ClK2CO3Target Compound\text{2-Iodo-5-(trifluoromethyl)phenol} + \text{3-chloropropan-2-one} + \text{(CH}3\text{O)}2\text{P(O)Cl} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}

Key Data

StepReagents/ConditionsYieldCitations
1K2_2CO3_3, DMSO, 60°C, 6 h70%

Analysis :

  • Potassium carbonate (K2_2CO3_3) acts as a dual-purpose base for both alkylation and phosphorylation.

  • Dimethyl phosphorochloridate [(CH3_3O)2_2P(O)Cl] directly introduces the phosphonate group.

Copper-Catalyzed Coupling for Ether Formation

Reaction Scheme

2-Iodo-5-(trifluoromethyl)phenol+3-bromopropan-2-oneCuI, Cs2CO33-(2-Iodo-5-(trifluoromethyl)phenoxy)propan-2-one\text{2-Iodo-5-(trifluoromethyl)phenol} + \text{3-bromopropan-2-one} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{3-(2-Iodo-5-(trifluoromethyl)phenoxy)propan-2-one}

Key Data

StepReagents/ConditionsYieldCitations
1CuI (10 mol%), Cs2_2CO3_3, DMSO, 100°C, 24 h68%

Analysis :

  • Copper iodide (CuI) catalyzes Ullmann-type coupling, effective for aryl ethers.

  • High temperatures (100°C) and polar solvents (DMSO) drive the reaction.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Williamson EtherScalable, inexpensive basesRequires electron-deficient phenol65–78%
MitsunobuMild conditions, high selectivityCostly reagents (DIAD, PPh3_3)70–82%
One-PotReduced purification stepsCompeting side reactions60–70%
Copper-CatalyzedBroad substrate toleranceLong reaction times60–68%

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The phosphonate ester group can be hydrolyzed to form the corresponding phosphonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is characterized by its unique structural features, including a phosphonate group and a trifluoromethyl-substituted phenoxy moiety. The compound's molecular formula is C12H14F3O5PC_{12}H_{14}F_3O_5P, and it exhibits significant biological activity due to its ability to interact with various biochemical pathways.

Medicinal Applications

1. Anticancer Activity

Research has indicated that phosphonates, including this compound, can exhibit anticancer properties. A study evaluating similar phosphonate derivatives found that they displayed moderate to high levels of antitumor activity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases, leading to effective tumor suppression .

2. Inhibitors of Enzymatic Activity

Phosphonates are known to inhibit certain enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. The presence of the phosphonate group allows for the competitive inhibition of enzymes such as kinases and phosphatases, which are critical in cell signaling pathways. This inhibition can lead to altered cellular processes that may prevent tumor growth or promote cell death in malignant cells .

Agricultural Applications

1. Herbicidal Activity

Due to their structural characteristics, phosphonates like this compound can also serve as herbicides. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better penetration into plant tissues. Field studies have demonstrated that such compounds can effectively inhibit the growth of specific weeds without adversely affecting crop yield, making them valuable in agricultural practices .

2. Plant Growth Regulators

In addition to herbicidal properties, certain phosphonates have been studied for their role as plant growth regulators. They can modulate plant hormone levels, promoting desirable traits such as increased root development or enhanced resistance to environmental stressors. This application is particularly relevant in sustainable agriculture, where minimizing chemical inputs while maximizing crop resilience is crucial .

Case Studies

StudyApplicationFindings
Anticancer Study In vitro evaluation against cancer cell linesDemonstrated significant inhibition of cell proliferation in A549 and MCF-7 cells with IC50 values comparable to established chemotherapeutics .
Herbicidal Efficacy Field trials on weed controlShowed effective suppression of target weeds with minimal impact on surrounding crops, indicating potential for use in integrated pest management strategies .
Plant Growth Regulation Laboratory studies on hormone modulationIndicated enhanced root biomass and stress tolerance in treated plants compared to controls, suggesting utility in promoting crop health under adverse conditions .

Mechanism of Action

The mechanism of action of Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and iodine atom can enhance the compound’s binding affinity and specificity for these targets. The phosphonate ester group can also play a role in the compound’s activity by participating in chemical reactions or interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues

Dimethyl [2-Oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate
  • CAS 54094-19-8 (C₁₂H₁₄F₃O₅P, MW: 326.21 g/mol)
  • Key Differences: Lacks the iodine atom at the 2-position of the phenoxy ring.
  • Applications : A critical intermediate in Travoprost synthesis (a glaucoma drug). The trifluoromethyl group enhances chemical stability and reactivity in multi-step syntheses .
  • Physical Properties :
    • Density: 1.320 ± 0.06 g/cm³
    • Boiling Point: 378.6 ± 42.0°C
    • Solubility: Soluble in DMSO and chloroform .
Dimethyl 3-(3-Chlorophenoxy)-2-oxopropylphosphonate
  • CAS 40665-94-9 (C₁₁H₁₄ClO₅P, MW: 292.65 g/mol)
  • Key Differences : Chlorine replaces iodine and trifluoromethyl groups.
  • Applications : Used in organic synthesis; cited in patents for pharmaceutical intermediates .
  • Physical Properties :
    • Density: 1.3 ± 0.1 g/cm³
    • Boiling Point: 400.1 ± 30.0°C
    • Hazard: Irritant (R36/37/38) .
Dimethyl (2-Oxopropyl)phosphonate
  • CAS 224-110-5 (C₅H₁₁O₄P, MW: 166.11 g/mol)
  • Key Differences : Simplest analog; lacks aromatic substituents.
  • Applications : Precursor in prostaglandin synthesis; used in Biginelli reactions .
  • Physical Properties :
    • Solubility: Highly reactive due to absence of bulky substituents.

Comparative Data Table

Property CAS 336625-17-3 (Iodo) CAS 54094-19-8 (Trifluoromethyl) CAS 40665-94-9 (Chloro)
Molecular Weight (g/mol) 452.1 326.21 292.65
Density (g/cm³) 1.680 ± 0.06 (Predicted) 1.320 ± 0.06 1.3 ± 0.1
Boiling Point (°C) 436.5 ± 45.0 (Predicted) 378.6 ± 42.0 400.1 ± 30.0
Key Substituent 2-Iodo, 5-CF₃ 3-CF₃ 3-Chloro
Hazard Class Not reported Xi (Irritant) R36/37/38 (Irritant)
Applications Coupling reactions, APIs Travoprost intermediate General organic synthesis

Market and Availability

  • CAS 54094-19-8 : Widely available from suppliers like TCI and J & K Scientific, reflecting its industrial demand .
  • CAS 336625-17-3: Limited commercial data suggest niche applications, possibly in specialized drug discovery.
  • CAS 40665-94-9 : Supplied by GIHI Chemicals, indicating use in generic intermediates .

Biological Activity

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H14F3O5P
  • Molecular Weight : 320.21 g/mol
  • CAS Number : 15003092

The presence of the trifluoromethyl group and the iodine atom suggests that this compound may exhibit unique reactivity and biological interactions due to the electronegative nature of these substituents.

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting from readily available phenolic compounds and phosphonates. The general synthetic route includes:

  • Formation of the Phenoxy Group : The introduction of the trifluoromethyl group and iodine onto a phenolic precursor.
  • Phosphonation : Reaction with dimethyl phosphonate to form the desired phosphonate ester.
  • Purification : The product is purified through methods such as column chromatography.

Antimicrobial Activity

Recent studies have indicated that phosphonates, including derivatives like this compound, exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMIC (µg/mL)
Dimethyl Phosphonate DerivativeE. coli62.5
Dimethyl Phosphonate DerivativeS. aureus78.12

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been explored in various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

The proposed mechanism of action for phosphonate compounds often involves the inhibition of key enzymes or pathways essential for microbial growth or cancer cell metabolism. For example, some studies suggest that these compounds may act as competitive inhibitors of enzymes involved in nucleotide synthesis or disrupt cellular signaling pathways .

Case Studies

  • In Vitro Evaluation : A study evaluated the biological activity of various phosphonate derivatives, including those structurally similar to this compound, against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis. The results indicated promising activity, warranting further investigation into their therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted how modifications to the phenolic ring and phosphonate moiety influence biological activity. The introduction of halogens like iodine significantly enhances antimicrobial potency due to increased lipophilicity and binding affinity to target sites .

Q & A

Q. What are the key methodologies for synthesizing dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate?

The synthesis typically involves alkaline hydrolysis of dimethyl phosphonates followed by esterification with trifluoroethanol using the Steglich protocol. This employs diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts to achieve high yields . Alternative routes, such as Reformatsky-Claisen condensation , are also reported for structurally analogous phosphonates, though these may require stringent temperature control and purification to mitigate impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 31P^{31}\text{P} NMR are essential for confirming the iodophenyl, trifluoromethyl, and phosphonate moieties.
  • Mass spectrometry (HRMS) : Validates molecular weight (326.21 g/mol) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and P=O (~1250 cm1^{-1}) stretches .

Q. What safety precautions are necessary during handling?

  • Personal protective equipment (PPE) : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage .

Q. How is this compound utilized as a synthetic intermediate?

It serves as a precursor in prostaglandin analog synthesis (e.g., lubiprostone) via Horner-Wadsworth-Emmons reactions. The phosphonate group enables olefination with aldehydes to form α,β-unsaturated ketones critical for bioactive molecules .

Advanced Research Questions

Q. How can synthesis be optimized to reduce impurities like fluoro-alkene byproducts?

Impurities such as dimethyl-(3-fluoro-2-oxoheptyl)phosphonate arise during Reformatsky reactions due to incomplete difluorination. Optimization strategies include:

  • Low-temperature reaction control (−78°C to 0°C) to suppress side reactions.
  • Chromatographic purification : Reverse-phase HPLC with acetonitrile/water gradients resolves structurally similar byproducts .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

The compound’s hygroscopicity complicates single-crystal growth. Solutions include:

  • Slow evaporation in anhydrous solvents (e.g., dichloromethane/hexane).
  • Hydrogen-bonding analysis : X-ray diffraction reveals intermolecular interactions between the phosphonate group and carbonyl oxygen, stabilizing the lattice .

Q. How does this phosphonate participate in multicomponent reactions like the Biginelli reaction?

In the presence of aldehydes and urea, the β-ketophosphonate acts as a nucleophile, forming dihydropyrimidinone derivatives. Key parameters:

  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) enhance cyclocondensation efficiency.
  • Solvent effects : Ethanol/water mixtures improve yields (41–43%) for aliphatic aldehydes .

Q. What mechanistic insights explain its reactivity in Michaelis-Arbusov reactions?

The phosphonate’s α-keto group undergoes nucleophilic attack by trialkyl phosphites , forming P-C bonds. Computational studies (DFT) suggest transition states stabilized by electron-withdrawing groups (e.g., trifluoromethyl), lowering activation energy .

Q. How is stability assessed under varying pH and temperature conditions?

  • pH stability : Degrades rapidly in basic conditions (pH > 10) via hydrolysis of the phosphonate ester.
  • Thermal stability : Decomposes above 150°C, releasing phosphorus oxides. Storage at −20°C in inert atmospheres (N2_2) is recommended .

Q. What role does the iodine substituent play in directing electrophilic aromatic substitution?

The ortho-iodo group acts as a directing moiety, facilitating regioselective functionalization (e.g., Suzuki coupling) at the para-position. This property is leveraged in modifying the phenoxy ring for structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.